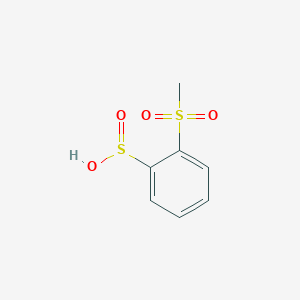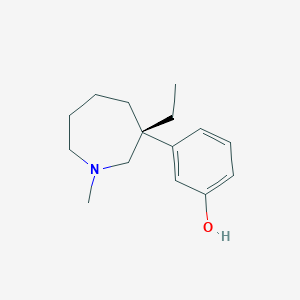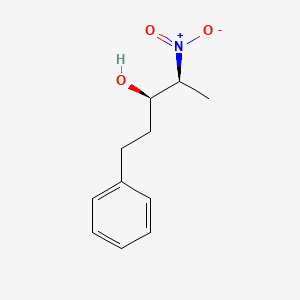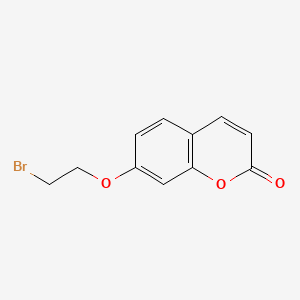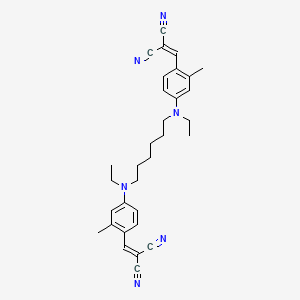
2,2'-(Hexane-1,6-diylbis((ethylimino)(2-methyl-4,1-phenylene)methylidyne))bismalononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is a complex organic compound with the molecular formula C₃₂H₃₆N₆ It is known for its unique structure, which includes multiple functional groups such as imine, nitrile, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This step involves the reaction of an aromatic aldehyde with an ethylamine derivative under acidic conditions to form the imine intermediate.
Coupling with hexane-1,6-diamine: The imine intermediate is then reacted with hexane-1,6-diamine to form the bis-imine compound.
Introduction of malononitrile groups: Finally, the bis-imine compound is reacted with malononitrile under basic conditions to introduce the nitrile groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines derived from the nitrile groups.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic properties.
Organic Electronics: Employed in the fabrication of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industrial Applications: Utilized in the synthesis of polymers and other high-performance materials.
作用機序
The mechanism of action of 2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The aromatic rings and imine groups contribute to the compound’s ability to interact with nucleophilic and electrophilic sites in biological systems.
類似化合物との比較
Similar Compounds
2,2’-[hexane-1,6-diylbis[(ethylimino)(phenyl)methylidyne]]bismalononitrile: Similar structure but lacks the methyl groups on the aromatic rings.
2,2’-[hexane-1,6-diylbis[(ethylimino)(4,1-phenylene)methylidyne]]bismalononitrile: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
2,2’-[hexane-1,6-diylbis[(ethylimino)(2-methyl-4,1-phenylene)methylidyne]]bismalononitrile is unique due to the presence of both imine and nitrile functional groups, as well as the specific substitution pattern on the aromatic rings. This combination of features imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.
特性
CAS番号 |
76897-74-0 |
|---|---|
分子式 |
C32H36N6 |
分子量 |
504.7 g/mol |
IUPAC名 |
2-[[4-[6-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]hexyl-ethylamino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C32H36N6/c1-5-37(31-13-11-29(25(3)17-31)19-27(21-33)22-34)15-9-7-8-10-16-38(6-2)32-14-12-30(26(4)18-32)20-28(23-35)24-36/h11-14,17-20H,5-10,15-16H2,1-4H3 |
InChIキー |
WRTUDDVDYDQOQW-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCCCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



